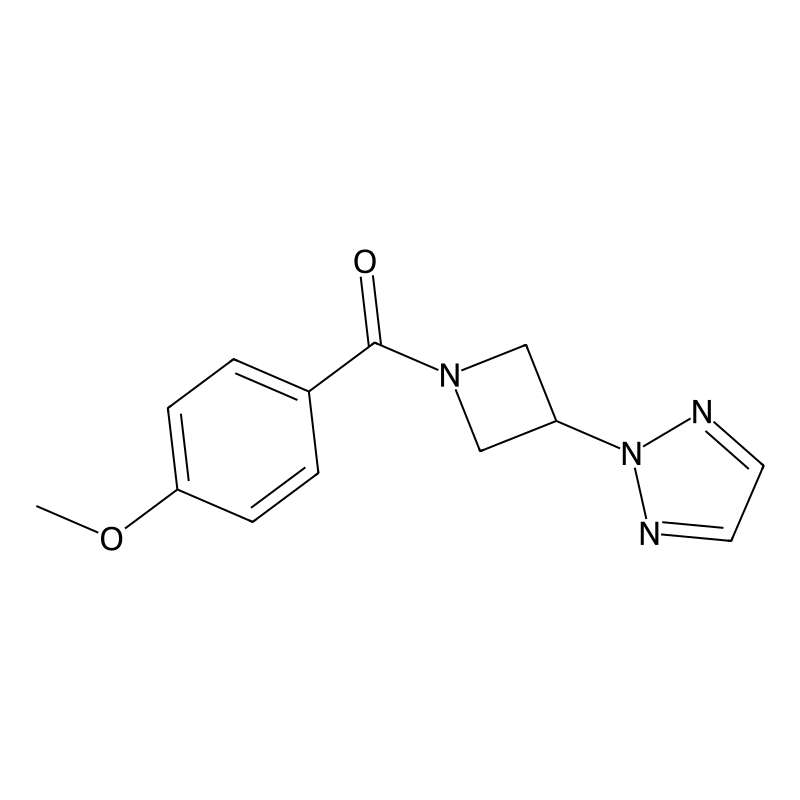(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone
Catalog No.
S2924760
CAS No.
2189499-00-9
M.F
C13H14N4O2
M. Wt
258.281
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2189499-00-9
Product Name
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone
IUPAC Name
(4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Molecular Formula
C13H14N4O2
Molecular Weight
258.281
InChI
InChI=1S/C13H14N4O2/c1-19-12-4-2-10(3-5-12)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3
InChI Key
FAZOGMGZWJBLPP-UHFFFAOYSA-N
SMILES
COC1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
Solubility
not available
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone is a synthetic molecule that possesses a variety of potential applications in scientific research and industry. It is an azetidine derivative that was first synthesized by Taddei et al. in 2011, and its unique structure has since prompted numerous investigations into its properties and potential uses.
The molecular formula of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone is C16H17N3O2, and its molecular weight is 295.33 g/mol. The compound appears as white or off-white crystals that are sparingly soluble in water and organic solvents. It has a melting point of 169-170°C, and its purity can be measured through various analytical methods.
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone typically involves the use of click chemistry, which involves the reaction of an alkyne with an azide to form a triazole ring. This reaction is typically catalyzed by copper salts and can take place in a variety of solvents. The resulting product can then be purified using various techniques, including column chromatography and recrystallization.
The purity of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone can be measured using a variety of analytical methods, including HPLC, NMR spectroscopy, and mass spectrometry. These techniques allow researchers to determine the molecular weight, composition, and chemical structure of the compound with high accuracy.
Research on (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone has revealed a variety of potential biological properties. It has been shown to have antimicrobial activity against a range of bacterial and fungal strains, as well as antiviral properties against certain viruses. Additionally, the compound has been investigated for its potential use as an anticancer agent, with promising results in some preclinical studies.
While (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone has demonstrated potential for use in various scientific experiments, it is important to consider its potential toxicity and safety risks. Research on the compound's toxicity profile is currently limited, and further study is needed to determine potential side effects and health risks.
The unique properties of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone make it a promising candidate for a variety of scientific experiments and applications. It has been investigated for use in drug discovery and development, as well as in fields such as materials science, catalysis, and biotechnology.
Research on (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone is ongoing, with numerous studies exploring its potential applications and properties. While the compound has shown promise in a variety of fields, further research is needed to fully understand its potential uses and limitations.
The unique properties of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone have implications for a wide range of fields and industries. Its potential use in drug discovery and development, as well as in materials science and catalysis, make it a promising candidate for further investigation and development.
While (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone has shown promise in a variety of applications, it is important to consider its limitations and areas for future research. Further investigation into its toxicity profile, as well as its potential uses in nanotechnology and renewable energy, could provide new avenues for research and development.
1. Investigation of the compound's potential as a renewable energy source
2. Development of new materials incorporating (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone
3. Exploration of the compound's potential uses in nanotechnology
4. Investigation of the compound's potential as a therapeutic agent in the treatment of neurodegenerative diseases
5. Examination of the potential side effects and health risks associated with the compound
6. Investigation of the compound's potential as a biosensor
7. Exploration of the compound's potential use in gene delivery
8. Development of new synthetic routes for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone
9. Examination of the compound's potential as a tool in chemical biology
10. Investigation of the compound's potential as a catalyst for organic reactions.
2. Development of new materials incorporating (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone
3. Exploration of the compound's potential uses in nanotechnology
4. Investigation of the compound's potential as a therapeutic agent in the treatment of neurodegenerative diseases
5. Examination of the potential side effects and health risks associated with the compound
6. Investigation of the compound's potential as a biosensor
7. Exploration of the compound's potential use in gene delivery
8. Development of new synthetic routes for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone
9. Examination of the compound's potential as a tool in chemical biology
10. Investigation of the compound's potential as a catalyst for organic reactions.
XLogP3
1.1
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








